2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene
Description
2-[3-[2,6-Bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene is a polybrominated aromatic compound characterized by a central benzene ring substituted with two bromomethyl groups at the 1,3-positions and an additional phenyl group at the 3-position. This phenyl substituent itself is further brominated at the 2,6-positions with bromomethyl groups. The compound’s structural complexity and high bromine content make it a candidate for applications in organic synthesis, polymer crosslinking, or as a precursor for functionalized macrocycles . Its reactivity is driven by the electrophilic nature of bromomethyl groups, which are susceptible to nucleophilic substitution or elimination reactions.
Properties
CAS No. |
116129-61-4 |
|---|---|
Molecular Formula |
C22H18Br4 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene |
InChI |
InChI=1S/C22H18Br4/c23-11-17-6-2-7-18(12-24)21(17)15-4-1-5-16(10-15)22-19(13-25)8-3-9-20(22)14-26/h1-10H,11-14H2 |
InChI Key |
JLXQRMVKTNNZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2CBr)CBr)C3=C(C=CC=C3CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a precursor for synthesizing biologically active molecules. Brominated compounds are often utilized in the development of pharmaceuticals due to their ability to interact with biological targets effectively.
- Case Study : Research has shown that brominated phenyl derivatives exhibit significant activity against various cancer cell lines. For instance, compounds similar to 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene have been investigated for their potential as kinase inhibitors, which play a crucial role in cancer cell proliferation and survival .
Materials Science
Brominated aromatic compounds are essential in the development of advanced materials, including polymers and liquid crystals. Their ability to enhance thermal stability and mechanical properties makes them suitable for applications in electronics and coatings.
- Application Example : The incorporation of brominated compounds into polymer matrices has been shown to improve flame retardancy. This is particularly relevant in industries where fire safety is a concern, such as construction and automotive .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromomethyl groups can undergo various reactions such as nucleophilic substitution and cross-coupling reactions, allowing for the formation of complex organic structures.
- Synthesis Pathways :
- Nucleophilic Substitution : The bromomethyl groups can be replaced with nucleophiles like amines or thiols to create new derivatives with enhanced properties.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed coupling methods, this compound can be transformed into more complex structures that are valuable in drug discovery .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of kinase inhibitors for cancer treatment | Targeted therapy |
| Materials Science | Enhancing thermal stability and flame retardancy in polymers | Improved safety |
| Organic Synthesis | Versatile building block for creating complex organic molecules | Diverse reaction pathways |
Mechanism of Action
The mechanism of action of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene involves its ability to undergo substitution, oxidation, and reduction reactions. The bromomethyl groups act as reactive sites, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Bis(bromomethyl)benzene Derivatives
1,3-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)benzene (11b) :
Synthesized from 1,3-bis(bromomethyl)benzene and cyclen derivatives, this compound features two bromomethyl groups on a benzene core, which are replaced by tetraazacyclododecane moieties during synthesis . In contrast, the target compound retains its bromomethyl groups and incorporates a branched aromatic system, increasing steric hindrance and reducing accessibility for nucleophilic attack.2,6-Bis(bromomethyl)pyridine Derivatives (e.g., 11a) :
Pyridine-based analogues like 11a exhibit similar reactivity but differ in electronic properties due to the nitrogen heteroatom, which enhances coordination capabilities. The target compound’s purely hydrocarbon backbone lacks such Lewis basicity, limiting its use in metal-binding applications .
Polybrominated Aromatic Systems
- However, its fully brominated structure lacks reactive sites for further functionalization, unlike the target compound’s bromomethyl groups, which enable modular derivatization.
Reactivity and Functionalization Potential
- Nucleophilic Substitution :
The bromomethyl groups in the target compound are more sterically hindered than those in 1,3-bis(bromomethyl)benzene due to the branched phenyl substituent. This reduces reaction rates in SN2 mechanisms compared to simpler analogues like 11b . - Thermal Stability: Increased bromine content enhances thermal stability but may also elevate toxicity risks. The target compound’s extended aromatic system likely improves thermal resistance compared to mono-brominated derivatives.
Spectroscopic and Physical Properties
NMR Characteristics
- 1,3-Bis(bromomethyl)benzene Derivatives (11b) :
$ ^1H $ NMR (D$ _2$O): δ 7.32 (t, 1H), 7.23 (s, 1H), 7.16 (d, 2H), 3.58 (s, 4H) .
The target compound would exhibit additional signals for the 2,6-bis(bromomethyl)phenyl substituent, with splitting patterns reflecting meta- and para-substitution.
Molecular Weight and Mass Spectrometry
Biological Activity
The compound 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene , known for its complex structure and multiple bromomethyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBr
- Molecular Weight : 495.045 g/mol
- CAS Number : 154488-09-2
The compound features a biphenyl backbone with multiple bromomethyl substituents, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including antiprotozoal, anticancer, and antimicrobial properties. The brominated phenyl groups may play a critical role in enhancing these activities.
Antimicrobial Activity
Recent studies have demonstrated that brominated compounds can exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the brominated moieties.
Antiprotozoal Activity
Compounds structurally related to 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene have been evaluated for their antimalarial effects. In vitro studies reported IC values indicating potent activity against Plasmodium falciparum, with some derivatives exhibiting selectivity indices that suggest a favorable therapeutic window.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC (µM) | Selectivity Index |
|---|---|---|---|
| Antimalarial | Derivative A | 0.07 | 17.28 |
| Antimicrobial | Derivative B | 0.5 | Not specified |
| Cytotoxicity | HepG2 Cells | CC: 10 | SI = CC/IC |
Detailed Findings
- Antimalarial Activity : A study evaluated several derivatives against P. falciparum strains, with one derivative showing an IC of 0.07 µM against the CQ-sensitive strain, indicating high potency comparable to existing antimalarial drugs such as chloroquine (CQ) and mefloquine (MQ) .
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using HepG2 cells. The cytotoxic concentration (CC) was found to be around 10 µM for certain derivatives, suggesting a need for further optimization to enhance selectivity towards target pathogens while minimizing toxicity to human cells .
- Structure-Activity Relationship (SAR) : The presence of multiple bromine substituents was found to enhance lipophilicity and potentially improve membrane permeability, which is crucial for antimicrobial activity. Variations in the position and number of bromomethyl groups were correlated with changes in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
